molecular formula C14H16N2O3 B5758153 isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

Cat. No. B5758153
M. Wt: 260.29 g/mol
InChI Key: LIEHIFGNTXMGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a quinoxaline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity and can inhibit the production of certain cytokines that are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments is its high potency and specificity. This compound has been shown to have a high degree of selectivity for certain enzymes and receptors, making it a useful tool for studying specific biological processes.
However, one limitation of using this compound in lab experiments is its relatively complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound for use in experiments.

Future Directions

There are many potential future directions for research on isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, in order to better understand its anti-tumor and anti-inflammatory effects.
2. Exploration of the potential therapeutic applications of this compound in other areas, such as autoimmune diseases and neurodegenerative disorders.
3. Development of new synthesis methods that are more efficient and cost-effective, in order to facilitate larger-scale production of the compound for use in experiments.
4. Investigation of potential drug delivery methods for this compound, in order to optimize its efficacy and minimize potential side effects.
Overall, the extensive scientific research on isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate suggests that this compound has significant potential as a therapeutic agent. Further research in this area is likely to yield important insights into the underlying mechanisms of its biological effects, as well as its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves the reaction of 3-hydroxy-2-quinoxalinecarboxylic acid with isopropyl chloroformate and triethylamine. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.

Scientific Research Applications

Isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

propan-2-yl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(2)19-13(17)8-7-12-14(18)16-11-6-4-3-5-10(11)15-12/h3-6,9H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEHIFGNTXMGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.